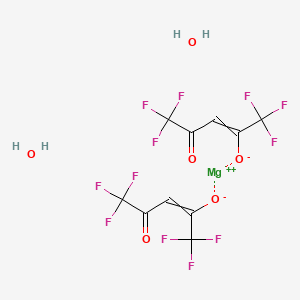
Magnesium hexafluoro-2,4-pentanedionate dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium hexafluoro-2,4-pentanedionate dihydrate is a coordination compound with the chemical formula C10H2F12MgO4·2H2O. It is a metal-organic complex where magnesium is coordinated with hexafluoro-2,4-pentanedionate ligands and water molecules. This compound is known for its stability and unique properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Magnesium hexafluoro-2,4-pentanedionate dihydrate can be synthesized through the reaction of magnesium salts with hexafluoro-2,4-pentanedione in the presence of water. The typical reaction involves dissolving magnesium chloride or magnesium nitrate in water, followed by the addition of hexafluoro-2,4-pentanedione. The reaction mixture is then stirred and heated to facilitate the formation of the coordination complex. The product is usually obtained as a crystalline solid after cooling and filtration.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity. The final product is typically purified through recrystallization or other separation techniques to remove impurities.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium hexafluoro-2,4-pentanedionate dihydrate undergoes various chemical reactions, including:
Substitution Reactions: The hexafluoro-2,4-pentanedionate ligands can be replaced by other ligands in the presence of suitable reagents.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of magnesium hydroxide and hexafluoro-2,4-pentanedione.
Complexation Reactions: It can form complexes with other metal ions or organic molecules, enhancing its stability and reactivity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include other diketones or ligands that can displace the hexafluoro-2,4-pentanedionate ligands.
Hydrolysis: Typically occurs in aqueous solutions or under acidic or basic conditions.
Complexation Reactions: Involves the use of metal salts or organic ligands in solution.
Major Products Formed
Substitution Reactions: New coordination complexes with different ligands.
Hydrolysis: Magnesium hydroxide and hexafluoro-2,4-pentanedione.
Complexation Reactions: Stable metal-organic complexes with enhanced properties.
Aplicaciones Científicas De Investigación
Magnesium hexafluoro-2,4-pentanedionate dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other metal-organic complexes and as a catalyst in various chemical reactions.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Explored for its potential therapeutic applications, including drug delivery and as a component in pharmaceutical formulations.
Industry: Utilized in the production of advanced materials, such as coatings, ceramics, and electronic components, due to its stability and unique properties.
Mecanismo De Acción
The mechanism of action of magnesium hexafluoro-2,4-pentanedionate dihydrate involves its ability to coordinate with other molecules and ions. The hexafluoro-2,4-pentanedionate ligands provide a stable environment for the magnesium ion, allowing it to interact with various substrates. This coordination ability is crucial for its applications in catalysis, complexation, and material science. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparación Con Compuestos Similares
Magnesium hexafluoro-2,4-pentanedionate dihydrate can be compared with other metal hexafluoro-2,4-pentanedionate complexes, such as:
- Copper hexafluoro-2,4-pentanedionate
- Zinc hexafluoro-2,4-pentanedionate
- Nickel hexafluoro-2,4-pentanedionate
Uniqueness
- Stability : this compound is known for its high stability compared to other metal complexes.
- Reactivity : It exhibits unique reactivity patterns due to the presence of magnesium, which can form stable complexes with a wide range of ligands.
- Applications : Its applications in various fields, such as chemistry, biology, and industry, highlight its versatility and importance.
Propiedades
Número CAS |
120156-45-8 |
|---|---|
Fórmula molecular |
C10H6F12MgO6 |
Peso molecular |
474.44 g/mol |
Nombre IUPAC |
magnesium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;dihydrate |
InChI |
InChI=1S/2C5H2F6O2.Mg.2H2O/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;;;/h2*1,12H;;2*1H2/q;;+2;;/p-2 |
Clave InChI |
CDOUVTSJWSMSKS-UHFFFAOYSA-L |
SMILES |
C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.O.O.[Mg+2] |
SMILES canónico |
C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.O.O.[Mg+2] |
Sinónimos |
Magnesium citrate hydrate, Mg ca 16% (dry wt.) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


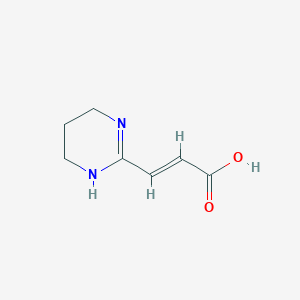

![endo-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol](/img/structure/B1141947.png)

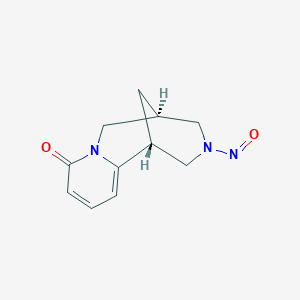

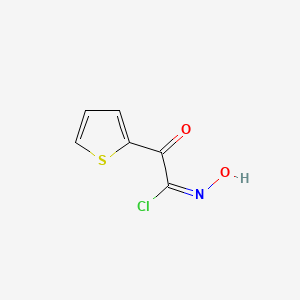

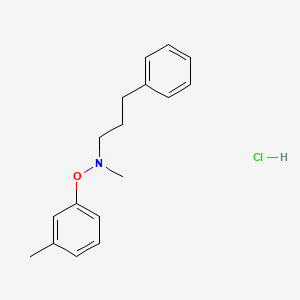
![Ethyl trans-Cinnamate-[d5]](/img/structure/B1141962.png)
![Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1141963.png)
